4-Butoxyphenyl isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxyphenyl isocyanide is an organic compound characterized by the presence of an isocyanide group attached to a phenyl ring, which is further substituted with a butoxy group. The molecular formula of this compound is C11H13NO, and it is known for its unique reactivity and versatility in organic synthesis .
Preparation Methods
The synthesis of 4-Butoxyphenyl isocyanide typically involves the formylation of the corresponding amine followed by dehydration to form the isocyanide. One common method is the one-pot preparation from amines, which includes formylation, dehydration of formamide to isocyanide, and subsequent multicomponent reactions . This method is advantageous due to its simplicity and efficiency, allowing for the preparation of isocyanides under mild conditions .
Industrial production methods often involve the use of dehydrating agents and bases to facilitate the conversion of formamides to isocyanides. The process can be scaled up to produce large quantities of isocyanides with high purity and yield .
Chemical Reactions Analysis
4-Butoxyphenyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Attack: The isocyanide group can act as a nucleophile, reacting with electrophiles to form new bonds.
Electrophilic Addition: The isocyanide group can also participate in electrophilic addition reactions, where it reacts with nucleophiles.
Multicomponent Reactions: Isocyanides are key components in multicomponent reactions such as the Ugi and Passerini reactions, which involve the combination of multiple reactants to form complex products in a single step.
Common reagents used in these reactions include amines, carbonyl compounds, and acids. The major products formed from these reactions are often heterocyclic compounds and other complex organic molecules .
Scientific Research Applications
4-Butoxyphenyl isocyanide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Butoxyphenyl isocyanide involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions. In biological systems, isocyanides can covalently modify essential metabolic enzymes, inhibiting their activity and leading to antimicrobial effects . The molecular targets often include enzymes involved in fatty acid biosynthesis and other metabolic pathways .
Comparison with Similar Compounds
4-Butoxyphenyl isocyanide can be compared with other isocyanides such as phenyl isocyanide, methyl isocyanide, and cyclohexyl isocyanide . While all these compounds share the isocyanide functional group, their reactivity and applications can vary significantly. For example, phenyl isocyanide is commonly used in coordination chemistry, while methyl isocyanide is often used in organic synthesis . The presence of the butoxy group in this compound imparts unique properties, making it particularly useful in certain multicomponent reactions and biological applications .
Properties
IUPAC Name |
1-butoxy-4-isocyanobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h5-8H,3-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMSHRHTWXKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.